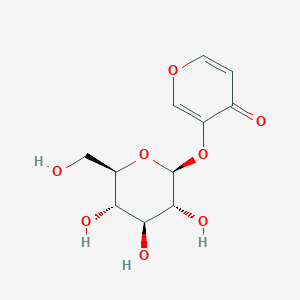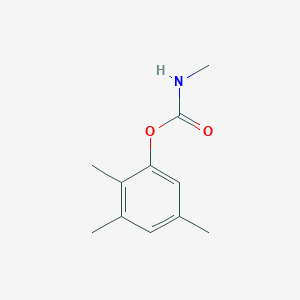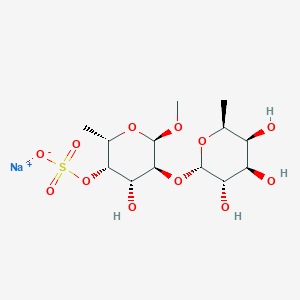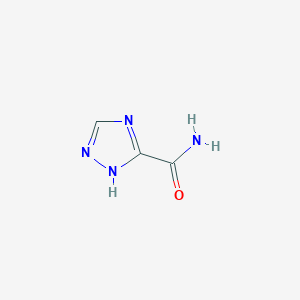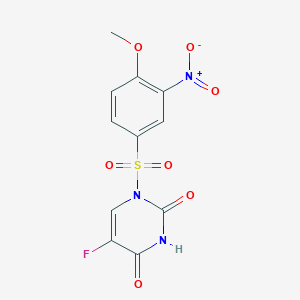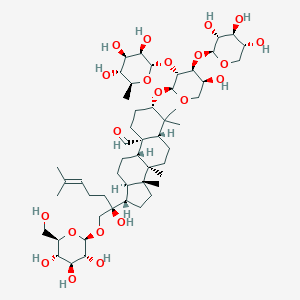
Gypenoside XLIX
説明
科学的研究の応用
ジペノシドXLIXは、幅広い科学研究において応用されています。
作用機序
ジペノシドXLIXは、複数の分子標的と経路を通じてその効果を発揮します。
Sirt1/Nrf2シグナル伝達経路: NLRP3インフラマソームの活性化を阻害し、炎症と酸化ストレスを軽減します.
ペルオキシソーム増殖因子活性化受容体(PPAR)-α活性化: ヒト内皮細胞におけるサイトカイン誘導血管細胞接着分子-1の過剰発現と過剰活性を阻害します.
ファルネソイドX受容体(FXR)シグナル伝達経路: 胆汁酸と脂質代謝を調節し、非アルコール性脂肪性肝炎における肝機能を改善します.
6. 類似の化合物との比較
ジペノシドXLIXは、以下の他の類似の化合物と比較されています。
独自性: ジペノシドXLIXは、Sirt1/Nrf2シグナル伝達経路を選択的に活性化し、NLRP3インフラマソームを阻害する能力により、炎症と酸化ストレス関連疾患の治療のための有望な候補となっています .
生化学分析
Biochemical Properties
Gypenoside XLIX plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound activates the Sirt1/Nrf2 signaling pathway, which is essential for its anti-inflammatory and antioxidative effects . This interaction inhibits the NLRP3 inflammasome, reducing the production of reactive oxygen species (ROS) and inflammatory factors . Additionally, this compound modulates the Pink1/Parkin pathway, which is involved in mitochondrial autophagy .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In mouse lung epithelial cells, it alleviates pathological damage and reduces the expression levels of inflammatory factors . This compound also inhibits ROS levels and the NLRP3 inflammasome, potentially mediated by the Sirt1/Nrf2 signaling pathway . Furthermore, it suppresses mitochondrial pathway apoptosis and the Pink1/Parkin pathway of mitochondrial autophagy, thereby protecting cells from apoptosis and excessive autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves several key pathways and interactions. It activates the Sirt1/Nrf2 signaling pathway, which enhances antioxidant enzyme levels and reduces ROS accumulation . This activation inhibits the NLRP3 inflammasome, a critical component in the inflammatory response . Additionally, this compound modulates the Pink1/Parkin pathway, which regulates mitochondrial autophagy and apoptosis . These molecular interactions contribute to its anti-inflammatory, antioxidative, and cytoprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that pretreatment with this compound significantly alleviates pathological damage in mouse lung tissues and reduces inflammatory factor expression . The compound’s stability and degradation over time are crucial for its long-term effects on cellular function. This compound has been observed to inhibit ROS levels and the NLRP3 inflammasome over extended periods, suggesting sustained anti-inflammatory and antioxidative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of acute kidney injury, doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg were tested . The 50 mg/kg dose showed the greatest therapeutic efficacy, while the 100 mg/kg dose did not elicit any adverse effects . These findings suggest that this compound has a wide therapeutic window and can be safely administered at higher doses without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism, carbohydrate metabolism, the tricarboxylic acid cycle, and lipid metabolism . It regulates the activity of various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to modulate the gut microbiota, which plays a crucial role in its metabolic effects . This modulation leads to changes in the levels of short-chain fatty acids and other metabolites, contributing to its therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with the peroxisome proliferator-activated receptor (PPAR)-α, which regulates its transport and distribution . This interaction influences the localization and accumulation of this compound within cells, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial autophagy and apoptosis . This compound also interacts with specific targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its cytoprotective and therapeutic effects.
準備方法
合成経路と反応条件: ジペノシドXLIXは、酵素による生体変換を通じて合成できます。Fervidobacterium pennivorans DSM9078からの好熱性配糖体加水分解酵素を使用して、ジペノシドXLIXをギロンギポシドIに変換します。このプロセスには、ジペノシドXLIXのC21位に結合したグルコース部分を選択的に加水分解することが含まれます。最適な反応条件には、pH6.0、温度80°C、4時間があります .
工業生産方法: ジペノシドXLIXの工業生産には、Gynostemma pentaphyllumの抽出とそれに続く精製プロセスが含まれます。抽出方法には通常、超音波抽出、濃縮、乾燥が含まれます。抽出された溶液は、95°Cのウォーターバスで加熱して、マロニルジペノシドを対応するジペノシドに変換します .
化学反応の分析
反応の種類: ジペノシドXLIXは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある官能基を別の官能基で置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ジペノシドXLIXの酵素による生体変換により、ギロンギポシドIが生成されます .
類似化合物との比較
Gypenoside XLIX is compared with other similar compounds, such as:
Gypenoside A: Another major gypenoside found in Gynostemma pentaphyllum, known for its anti-inflammatory and antioxidative properties.
Gylongiposide I: A biotransformation product of this compound with enhanced antiviral activity against Enterovirus 71.
Uniqueness: this compound is unique due to its selective activation of the Sirt1/Nrf2 signaling pathway and its ability to inhibit the NLRP3 inflammasome, making it a promising candidate for the treatment of inflammatory and oxidative stress-related conditions .
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Gypenoside XLIX and where is it found?
A1: this compound is a naturally occurring triterpenoid glycoside primarily found in the Gynostemma pentaphyllum plant. [, ]
Q2: How does this compound exert its biological effects?
A2: this compound has been shown to interact with various molecular targets. It acts as a positive allosteric modulator of the P2X7 receptor, influencing its sensitivity to ATP and downstream signaling. [] It also demonstrates an inhibitory effect on the IκBα/NF-κB signaling pathway, potentially by directly targeting IKKβ. [] Additionally, this compound can activate the Sirt1/Nrf2 signaling pathway. []
Q3: What is the structural characterization of this compound?
A3: While a specific molecular formula and weight aren't explicitly stated in the provided abstracts, structural elucidation reveals this compound as 19-oxo-3β,20(S),21-trihydroxydammar-24-ene-3-O-([α-L-rhamnopyranosyl(1→2)][β-D-xylpyranosyl(1→3)])α-L-arabinopyranoside. [] Detailed spectroscopic data, including 1D and 2D NMR (HMQC, HMBC, COSY, TOCSY), alongside ESI-MS and IR data, are crucial for confirming its structure. [, ]
Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound and related glycosides?
A4: Research suggests that the position and type of sugar groups attached to the triterpenoid scaffold significantly impact the positive allosteric modulator activity of this compound on the P2X7 receptor. Monosaccharide attachments, like in ginsenoside-compound K, generally show higher activity than di- or trisaccharide glycosides. [] Additionally, the stereochemistry at carbon-20 is crucial, with 20(S) isomers displaying activity while 20(R) isomers are inactive. []
Q5: What is known about the pharmacokinetics of this compound?
A5: Studies in rats indicate that this compound has a short half-life (t1/2z) of 1.8 ± 0.6 hours after oral administration. Its oral bioavailability is relatively low at 0.14%. [] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, require further investigation.
Q6: What in vitro and in vivo models have been used to study this compound?
A6: Various models have been employed to investigate the effects of this compound. These include:
- Cell-based assays: Human embryonic kidney cells (HEK-293) stably expressing the human P2X7 receptor, [] human THP-1 monocytes, [] and PC12 cells (rat pheochromocytoma cells). []
- Animal models: Sprague-Dawley rats for pharmacokinetics and insulin resistance studies [, ], ApoE−/− mice for investigating atherosclerosis. []
Q7: What are the reported therapeutic benefits of this compound?
A7: Preclinical studies suggest potential therapeutic benefits of this compound in various conditions, including:
- Insulin Resistance: this compound improved insulin sensitivity in a rat model of lipid-induced insulin resistance. []
- Atherosclerosis: It attenuated atherosclerotic development in ApoE−/− mice fed a high-fat choline diet. []
- Fatty Liver Disease: this compound showed potential in mitigating fatty liver disease in in vitro models. []
- Viral Infections: this compound and its biotransformed product, gylongiposide I, exhibited antiviral activity against Enterovirus 71 in vitro. []
Q8: What analytical methods are used to study this compound?
A8: Several analytical techniques are employed for the characterization and quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with diode-array detection or mass spectrometry. [, ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced separation and sensitivity compared to traditional HPLC. [, ]
- Mass Spectrometry (MS): Coupled with UPLC or HPLC, MS provides accurate identification and quantification, especially in complex biological matrices like plasma. [, , ]
- Solid-Phase Extraction (SPE): A common sample preparation technique to extract and purify this compound from biological samples before analysis. []
Q9: Has the biotransformation of this compound been explored?
A9: Yes, enzymatic biotransformation of this compound into gylongiposide I using a thermophilic glycoside hydrolase from Fervidobacterium pennivorans has been reported. [] This transformation involves the selective removal of a glucose moiety and results in a product with potentially enhanced antiviral activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
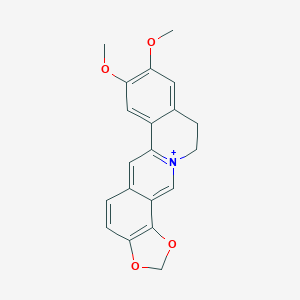
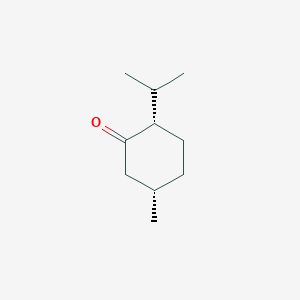
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
